molecular formula C9H7BrO B11927563 1-(3-Bromophenyl)-2-propyn-1-ol

1-(3-Bromophenyl)-2-propyn-1-ol

Cat. No.: B11927563
M. Wt: 211.05 g/mol
InChI Key: VLPLERWMKJHACA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KCN, NaOH (Sodium hydroxide)

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by other molecules. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-propyn-1-ol
  • 1-(2-Bromophenyl)-2-propyn-1-ol
  • 1-(3-Chlorophenyl)-2-propyn-1-ol

Comparison: 1-(3-Bromophenyl)-2-propyn-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers (1-(4-Bromophenyl)-2-propyn-1-ol and 1-(2-Bromophenyl)-2-propyn-1-ol), the 3-bromo derivative exhibits distinct chemical behavior, particularly in substitution reactions .

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

1-(3-bromophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H

InChI Key

VLPLERWMKJHACA-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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